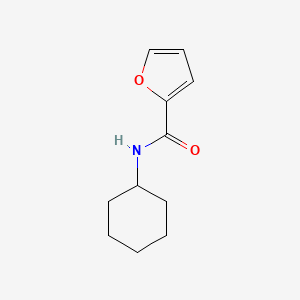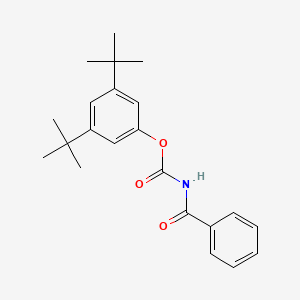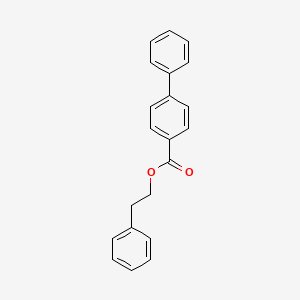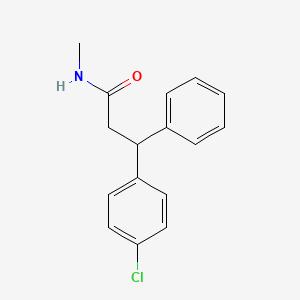![molecular formula C24H24N2O6S2 B3833989 N-[4-(Benzenesulfonyl)phenyl]-4-methyl-3-(morpholine-4-sulfonyl)benzamide](/img/structure/B3833989.png)
N-[4-(Benzenesulfonyl)phenyl]-4-methyl-3-(morpholine-4-sulfonyl)benzamide
Overview
Description
N-[4-(Benzenesulfonyl)phenyl]-4-methyl-3-(morpholine-4-sulfonyl)benzamide: is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. The presence of both benzenesulfonyl and morpholine-4-sulfonyl groups in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Benzenesulfonyl)phenyl]-4-methyl-3-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonylation of aniline derivatives followed by amide formation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly reduce the production time and cost. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonyl groups, converting them into sulfides or thiols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce thiol-containing compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: In medicinal chemistry, N-[4-(Benzenesulfonyl)phenyl]-4-methyl-3-(morpholine-4-sulfonyl)benzamide has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of dyes and polymers.
Mechanism of Action
The mechanism of action of N-[4-(Benzenesulfonyl)phenyl]-4-methyl-3-(morpholine-4-sulfonyl)benzamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This inhibition disrupts cellular processes, leading to antiproliferative effects in cancer cells. The compound’s sulfonamide groups interact with the enzyme’s active site, preventing its normal function and ultimately inducing apoptosis in targeted cells.
Comparison with Similar Compounds
- N-(Benzenesulfonyl)-4-methylbenzenesulfonamide
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Comparison: Compared to similar compounds, N-[4-(Benzenesulfonyl)phenyl]-4-methyl-3-(morpholine-4-sulfonyl)benzamide exhibits unique properties due to the presence of both benzenesulfonyl and morpholine-4-sulfonyl groups. These groups enhance its reactivity and biological activity, making it more versatile in various applications. Additionally, the compound’s ability to undergo multiple types of chemical reactions further distinguishes it from its analogs.
Properties
IUPAC Name |
N-[4-(benzenesulfonyl)phenyl]-4-methyl-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S2/c1-18-7-8-19(17-23(18)34(30,31)26-13-15-32-16-14-26)24(27)25-20-9-11-22(12-10-20)33(28,29)21-5-3-2-4-6-21/h2-12,17H,13-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROCFDIMYHUJKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(acetylamino)-3-phenylacryloyl]glycine](/img/structure/B3833917.png)


![8-[(4-methylphenyl)amino]-1-naphthalenesulfonamide](/img/structure/B3833949.png)

![sodium 3-[(phenylsulfonyl)oxy]-1-naphthalenesulfonate](/img/structure/B3833954.png)
![sodium 6-(acetylamino)-4-[(phenylsulfonyl)oxy]-2-naphthalenesulfonate](/img/structure/B3833967.png)



![4-[(cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B3834002.png)
![[(Z)-1-(benzenesulfonyl)propan-2-ylideneamino]thiourea](/img/structure/B3834017.png)
![N-[4-acetyl-5-methyl-5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3834022.png)
![N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B3834024.png)
